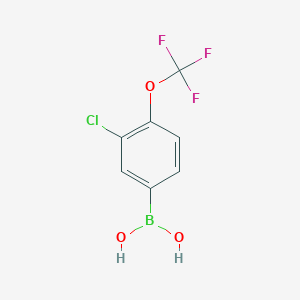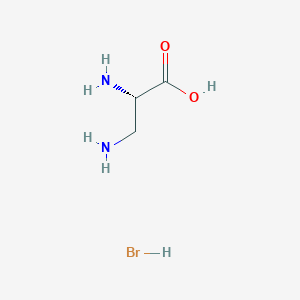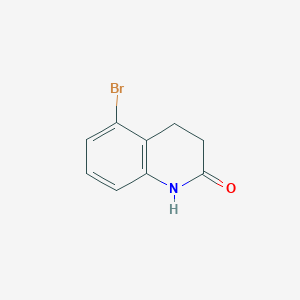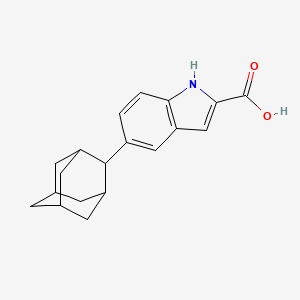![molecular formula C13H17F2NO B1487765 {1-[(2,4-ジフルオロフェニル)メチル]ピペリジン-4-イル}メタノール CAS No. 1272219-82-5](/img/structure/B1487765.png)
{1-[(2,4-ジフルオロフェニル)メチル]ピペリジン-4-イル}メタノール
説明
{1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol is a useful research compound. Its molecular formula is C13H17F2NO and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
マラリアに対する活性
この化合物はマラリアとの闘いにおいて有望な結果を示しています。 研究により、特定の1,4-二置換ピペリジンが、マラリアの原因となる寄生虫であるPlasmodium falciparumの耐性株に対して高い選択性と活性を示すことが示されています 。 “{1-[(2,4-ジフルオロフェニル)メチル]ピペリジン-4-イル}メタノール”に類似したこれらのアナログにおけるヒドロキシル基の存在は、それらのマラリアに対する特性に大きく貢献すると考えられています。
癌研究における抗増殖効果
この化合物の誘導体は、さまざまなヒト細胞株に対する抗増殖効果について評価されています。これは、癌研究における潜在的な用途を示唆しており、化合物は癌細胞の増殖を阻害するために使用され、新しい抗癌療法の開発のための経路を提供する可能性があります。
薬理学的用途
ピペリジン誘導体は、20種類以上の医薬品クラスに存在しています 。ピペリジン部分の汎用性により、それは創薬における貴重な足場となり、幅広い薬理学的活性を生み出します。これには、さまざまな疾患の治療のための新しい薬剤の開発における潜在的な使用が含まれます。
生物学的に活性なピペリジンの合成
問題の化合物は、さまざまな生物学的に活性なピペリジンの合成のための基質として役立ちます 。これらの活性には、水素化、環化、環状付加、環化などが含まれ、これらは有機化学における潜在的な治療効果を持つ複雑な分子を作成するための基本的な反応です。
マラリア治療薬候補の開発
“{1-[(2,4-ジフルオロフェニル)メチル]ピペリジン-4-イル}メタノール”のコア構造のさらなる探求は、重要なマラリア治療薬候補の開発につながる可能性があります 。化学的手法と生物学的スクリーニング(マラリアの動物モデルにおけるin vivo研究を含む)を利用することにより、新しいマラリア治療薬を発見することができます。
医薬品化学における役割
この化合物の誘導体は、医薬品化学において非常に重要であり、それを使用して、有効性と安全性プロファイルを向上させた薬物を構築できます。構造の単純さと病原体に対する高い選択性により、創薬のための魅力的な候補となります。
化学合成と創薬
ピペリジン環は、多くの薬物に共通の特徴であり、問題の化合物は、新しい薬物の化学合成に使用できます 。その誘導体は、特定の生物学的標的に相互作用するように設計することができ、新しい治療薬の発見につながります。
有機化学における研究ツール
研究ツールとして、“{1-[(2,4-ジフルオロフェニル)メチル]ピペリジン-4-イル}メタノール”は、さまざまな有機反応と機構を研究するために使用できます 。それは、生物学的システムにおける類似の化合物の挙動を理解するのに役立ち、それにより、より効果的な薬剤の設計に役立ちます。
作用機序
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the compound.
Mode of action
The interaction of these compounds with their targets often results in changes to cellular processes. For example, some indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Biochemical pathways
The affected pathways can also vary widely. For instance, indole derivatives have been found to affect a variety of pathways related to the biological activities mentioned above .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. For example, a study found that a new-generation selective AKT inhibitor had high bioavailability in dogs .
Result of action
The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. For instance, some indole derivatives have been found to have inhibitory activity against certain viruses .
生化学分析
Biochemical Properties
{1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context .
Cellular Effects
The effects of {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it affects the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol exerts its effects through specific binding interactions with biomolecules. It can bind to receptor sites on enzymes, leading to either inhibition or activation of their catalytic activity. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular morphology and function, indicating potential cumulative effects.
Dosage Effects in Animal Models
The effects of {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. Toxicity studies have indicated that high doses can cause liver and kidney damage, highlighting the importance of dosage optimization .
Transport and Distribution
The transport and distribution of {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the liver and kidneys, where it exerts its primary effects. Understanding these transport mechanisms is essential for optimizing its therapeutic use .
Subcellular Localization
The subcellular localization of {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol is a key determinant of its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. These localization patterns are crucial for understanding its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
[1-[(2,4-difluorophenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-12-2-1-11(13(15)7-12)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWAQIKQSLIFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide](/img/structure/B1487692.png)







